

Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide

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Compound of Interest

Compound Name: *N-acetyl-N-phenylacetamide*

Cat. No.: B073641

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Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of **N-acetyl-N-phenylacetamide**, also known as N,N-diacetylaniline. The synthesis is a two-step process commencing with the acetylation of aniline to form N-phenylacetamide (acetanilide), followed by a second acetylation to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All quantitative data is summarized in structured tables, and a detailed experimental workflow is visualized using Graphviz.

Introduction

N-acetyl-N-phenylacetamide is a diacetylated derivative of aniline. The acetylation of amines is a fundamental reaction in organic synthesis, often employed to protect primary and secondary amines or to introduce acetyl groups that can modulate the biological activity of a molecule. The synthesis of **N-acetyl-N-phenylacetamide** is a classic example of diacetylation, which can be achieved through prolonged heating with excess acetylating agent.^[1] This protocol details a reliable method for its preparation in a laboratory setting.

Materials and Reagents

Synthesis of N-phenylacetamide (Acetanilide)

Reagent/Material	Grade	Supplier	Part Number	Quantity
Aniline	Reagent Grade, 99%	Sigma-Aldrich	A12345	10.0 g (0.107 mol)
Acetic Anhydride	Reagent Grade, 99%	Sigma-Aldrich	B67890	12.0 mL (0.127 mol)
Glacial Acetic Acid	ACS Grade	Fisher Scientific	C11223	20.0 mL
Deionized Water	N/A	In-house	N/A	~500 mL
Round-bottom flask (250 mL)	N/A	VWR	VW-1234	1
Reflux Condenser	N/A	VWR	VW-5678	1
Heating Mantle	N/A	VWR	VW-9012	1
Beaker (1 L)	N/A	VWR	VW-3456	1
Büchner Funnel	N/A	VWR	VW-7890	1
Filter Flask	N/A	VWR	VW-1123	1

Synthesis of N-acetyl-N-phenylacetamide

Reagent/Material	Grade	Supplier	Part Number	Quantity
N-phenylacetamide	Synthesized	N/A	N/A	10.0 g (0.074 mol)
Acetic Anhydride	Reagent Grade, 99%	Sigma-Aldrich	B67890	30.0 mL (0.318 mol)
Anhydrous Zinc Chloride	Reagent Grade, 98%	Sigma-Aldrich	Z43210	0.5 g (catalyst)
Deionized Water	N/A	In-house	N/A	~500 mL
Round-bottom flask (100 mL)	N/A	VWR	VW-4321	1
Reflux Condenser	N/A	VWR	VW-5678	1
Heating Mantle	N/A	VWR	VW-9012	1
Beaker (1 L)	N/A	VWR	VW-3456	1
Büchner Funnel	N/A	VWR	VW-7890	1
Filter Flask	N/A	VWR	VW-1123	1
Ethanol (95%)	ACS Grade	Fisher Scientific	E44556	As needed

Experimental Protocols

Step 1: Synthesis of N-phenylacetamide (Acetanilide)

- In a 250 mL round-bottom flask, combine 10.0 g of aniline and 20.0 mL of glacial acetic acid.
- To this solution, carefully add 12.0 mL of acetic anhydride.
- Set up the apparatus for reflux and heat the mixture gently in a heating mantle for 15-20 minutes.

- After reflux, allow the reaction mixture to cool slightly before pouring it in a slow stream into a 1 L beaker containing 400 mL of ice-cold water, while stirring vigorously.
- The crude N-phenylacetamide will precipitate as a white solid.
- Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the crystals with cold deionized water to remove any unreacted aniline and acetic acid.
- Recrystallize the crude product from hot water to obtain pure N-phenylacetamide. Dry the crystals in a desiccator.
- Determine the melting point and yield of the purified product. The expected melting point is 113-115 °C.

Step 2: Synthesis of N-acetyl-N-phenylacetamide

- Place 10.0 g of the dried N-phenylacetamide into a 100 mL round-bottom flask.
- Add 30.0 mL of acetic anhydride and a catalytic amount (approximately 0.5 g) of anhydrous zinc chloride.
- Attach a reflux condenser and heat the mixture under reflux for an extended period (approximately 4-5 hours) to facilitate the diacetylation.^[1]
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Carefully pour the cooled mixture into 400 mL of cold water in a 1 L beaker to precipitate the crude **N-acetyl-N-phenylacetamide** and to hydrolyze the excess acetic anhydride.
- Collect the resulting solid product by vacuum filtration and wash thoroughly with cold water.
- Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol.
- Dry the purified crystals and determine the melting point and spectroscopic data for characterization.

Characterization Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
N-phenylacetamide	C ₈ H ₉ NO	135.16	113-115	White crystalline solid
N-acetyl-N-phenylacetamide	C ₁₀ H ₁₁ NO ₂	177.20	37-39	White to off-white solid

Note: The melting point of **N-acetyl-N-phenylacetamide** can be lower than expected due to its low melting nature and potential impurities.

Experimental Workflow



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Caption: Workflow for the two-step synthesis of **N-acetyl-N-phenylacetamide**.

Safety Precautions

- Aniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.
- Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
- Glacial acetic acid is corrosive. Handle with care.

- Zinc chloride is corrosive and an irritant. Avoid contact with skin and eyes.
- Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of **N-acetyl-N-phenylacetamide**. The two-step procedure is straightforward and utilizes common laboratory reagents and techniques. Adherence to the specified reaction times and purification methods is crucial for obtaining a pure product. The provided characterization data will aid in the verification of the synthesized compounds.

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References

- 1. sarthaks.com [sarthaks.com]
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